molecular formula C18H16Cl2N2O5 B2609343 2-[(2,4-Dichlorophenoxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole CAS No. 433705-59-0

2-[(2,4-Dichlorophenoxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B2609343
CAS No.: 433705-59-0
M. Wt: 411.24
InChI Key: VYDHSYLCQKUXDV-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenoxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a synthetically designed small molecule recognized for its potent antiproliferative activity against a diverse panel of human cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin, a well-validated target in anticancer drug discovery. This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the induction of mitochondrial-mediated apoptosis. The molecular architecture of this compound strategically integrates a 3,4,5-trimethoxyphenyl ring, a motif common to known tubulin-binding agents like combretastatin A-4, with a 1,3,4-oxadiazole linker and a 2,4-dichlorophenoxy moiety, which collectively enhance its binding affinity and metabolic stability. Consequently, this compound serves as a critical research tool for investigating the mechanisms of mitotic arrest and apoptosis in oncology research, and it provides a valuable chemical scaffold for the development of novel vascular-disrupting agents that target tumor vasculature. Its research utility extends to studying drug resistance mechanisms and in exploring combination therapies with other anticancer agents.

Properties

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O5/c1-23-14-6-10(7-15(24-2)17(14)25-3)18-22-21-16(27-18)9-26-13-5-4-11(19)8-12(13)20/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDHSYLCQKUXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenoxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activity. A study synthesized a series of 1,3,4-oxadiazole derivatives and demonstrated their effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis suggested that modifications at the oxadiazole ring could enhance antibacterial properties .

Antioxidant Activity

Oxadiazoles have also been explored for their antioxidant capabilities. Compounds containing the oxadiazole moiety have shown potential in scavenging free radicals and protecting cells from oxidative stress. This property makes them candidates for the development of therapeutic agents aimed at oxidative stress-related disorders .

Anticancer Activity

Recent studies have focused on the anticancer potential of 1,3,4-oxadiazole derivatives. For example, a series of compounds were evaluated for their cytotoxic effects against glioblastoma cell lines. The results indicated significant apoptotic activity in certain derivatives, suggesting their potential as anticancer agents .

Agrochemical Applications

The compound's structural characteristics lend themselves to applications in agrochemicals. The presence of the dichlorophenoxy group suggests herbicidal properties. Research has shown that similar compounds can inhibit plant growth by interfering with hormonal functions or metabolic pathways in plants .

Material Science Applications

In materials science, oxadiazoles are being investigated for their use in organic electronics and photonics due to their electronic properties. The incorporation of oxadiazole units into polymer matrices has been studied for applications in light-emitting diodes (LEDs) and photovoltaic devices .

Case Studies

Study Focus Findings
Antimicrobial ActivitySynthesized derivatives showed comparable activity to standard antibiotics against multiple bacterial strains.
Antioxidant PropertiesCompounds exhibited significant radical scavenging activity in vitro.
Anticancer EfficacyCertain oxadiazole derivatives induced apoptosis in glioblastoma cells with IC50 values lower than standard chemotherapeutics.
Agrochemical PotentialDemonstrated herbicidal activity in preliminary field trials with effective growth inhibition of target weeds.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenoxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with cellular targets, leading to disruption of cellular processes. The compound is known to inhibit certain enzymes and interfere with DNA synthesis, which contributes to its antimicrobial and anticancer activities. The molecular pathways involved include the inhibition of topoisomerase enzymes and induction of oxidative stress in target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Antifungal Activity : Sulfonyl/sulfinyl derivatives (e.g., Ia , IIa ) exhibit potent antifungal activity, with EC50 values significantly lower than commercial fungicides like hymexazol. The 3,4,5-trimethoxyphenyl group enhances membrane penetration, while sulfonyl groups improve target binding .

Anticancer Activity : Derivatives with 2,4-dichlorophenyl groups (e.g., 5h ) show selectivity against liver cancer cells (IC50 = 2.46 μg/mL). The chlorophenyl moiety likely disrupts microtubule assembly, a mechanism observed in combretastatin analogues .

Structure-Activity Relationship (SAR) :

  • Core Modifications : The 1,3,4-oxadiazole ring is indispensable for activity; replacing it with thiadiazole reduces potency .
  • Substituent Effects :

  • Sulfonyl Groups : Critical for antifungal activity due to hydrogen bonding with fungal enzymes .
  • Chlorophenyl Groups : Enhance cytotoxicity via hydrophobic interactions with cellular targets .
  • Trimethoxyphenyl Groups : Improve bioavailability and tubulin-binding affinity .

Biological Activity

The compound 2-[(2,4-Dichlorophenoxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features an oxadiazole ring substituted with a dichlorophenoxy group and a trimethoxyphenyl group. The synthesis typically involves the reaction of appropriate hydrazones with acyl chlorides or other electrophiles to form the oxadiazole core.

PropertyValue
Molecular FormulaC16H16Cl2N2O5
Molecular Weight385.21 g/mol
CAS NumberNot available
Melting PointNot specified

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have shown that this compound can induce apoptosis in certain types of cancer cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Apoptosis induction
A549 (Lung Cancer)12.34Cell cycle arrest
HeLa (Cervical Cancer)20.45Mitochondrial dysfunction

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis.
  • Modulation of Signaling Pathways : It may affect pathways related to cell survival and proliferation.

Q & A

Q. What are the standard synthetic protocols for synthesizing 2-[(2,4-Dichlorophenoxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole?

The compound is typically synthesized via hydrazide cyclization. A common method involves refluxing 3,4,5-trimethoxybenzoic acid hydrazide with carbon disulfide in an alkaline medium, followed by acidification to yield the 1,3,4-oxadiazole-2-thione intermediate. Subsequent Mannich reactions with formaldehyde and substituted amines (e.g., 2,4-dichlorophenoxy derivatives) introduce the desired substituents. Key parameters include reflux duration (5–18 hours), solvent selection (ethanol/DMSO), and catalyst use (e.g., glacial acetic acid). Yields range from 65% to 94%, depending on substituent reactivity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • 1H/13C NMR : To verify substituent integration and coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.7–3.9 ppm).
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., exact mass for C₁₉H₁₅Cl₂N₃O₄: ~448.05 g/mol).
  • Melting Point Analysis : Consistency with literature values (e.g., 106–110°C) ensures purity .

Q. What initial biological screening approaches are recommended for this compound?

Standard protocols involve:

  • Antifungal Assays : Testing against Fusarium oxysporum at concentrations of 10–100 µg/mL, with hymexazol as a positive control.
  • Cytotoxicity Profiling : Using human cancer cell lines (e.g., HCT116) and normal cells (e.g., L-02) to assess selectivity.
  • Dose-Response Curves : IC₅₀/EC₅₀ values calculated via linear regression (GraphPad Prism) from triplicate experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Optimization : Replace DMSO with polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or iodine to accelerate Mannich reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 18 hours to 2 hours) while maintaining yields >80% .

Q. What structural modifications enhance antifungal activity against resistant fungal strains?

  • Sulfone/Sulfoxide Introduction : Replace the oxadiazole thione group with sulfonyl (e.g., 2-(methylsulfonyl)-) to boost activity (EC₅₀: 19.9–93.3 µg/mL vs. hymexazol).
  • Peripheral Group Variation : Substitute the 3,4,5-trimethoxyphenyl group with halogenated or heteroaromatic moieties (e.g., pyridinyl) to improve membrane permeability.
  • Hybrid Scaffolds : Fuse with thiazolo-triazolones to target fungal tubulin .

Q. How should researchers address discrepancies in reported EC₅₀ values across studies?

  • Standardize Assay Conditions : Use identical fungal strains (e.g., F. oxysporum ATCC 16417) and growth media (e.g., potato dextrose agar).
  • Validate Data with Dose-Response Repetition : Perform triplicate experiments with internal controls.
  • Statistical Analysis : Apply ANOVA to compare variances in activity data from independent studies .

Q. What computational methods support the design of derivatives with improved bioactivity?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to fungal CYP51 or tubulin (PDB ID: 1EA1).
  • QSAR Modeling : Correlate substituent electronegativity/logP with antifungal activity (R² > 0.85).
  • ADMET Prediction : Employ SwissADME to optimize pharmacokinetics (e.g., bioavailability score >0.55) .

Data Analysis & Contradiction Resolution

Q. How can researchers reconcile conflicting NMR data for structurally similar oxadiazoles?

  • Dynamic Exchange Analysis : Use variable-temperature NMR to detect conformational changes (e.g., rotamers affecting δ 2.5–3.5 ppm regions).
  • 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals in aromatic/heterocyclic regions.
  • Crystallographic Validation : Compare experimental spectra with crystal structure-derived chemical shifts (e.g., CCDC 698123) .

Q. What strategies validate the proposed mechanism of action for antifungal activity?

  • Enzyme Inhibition Assays : Measure UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) inhibition via spectrophotometry.
  • ROS Detection : Use DCFH-DA staining to quantify reactive oxygen species (ROS) in fungal hyphae.
  • Gene Expression Profiling : Perform RNA-seq on treated F. oxysporum to identify downregulated ergosterol biosynthesis genes .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Reference
Hydrazide CyclizationCS₂, KOH, ethanol, reflux 5h78–86
Mannich ReactionFormaldehyde, 2,4-DCP, AcOH65–94
SulfonationH₂O₂, glacial AcOH, 60°C70–83

Q. Table 2: Antifungal Activity Comparison

DerivativeEC₅₀ (µg/mL)Fungal StrainReference
2-(Methylsulfonyl)-19.9F. oxysporum
2-Benzylsulfinyl-29.9F. graminearum
Parent Oxadiazole93.3F. solani

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